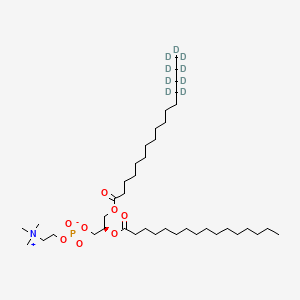
Dehydroandrographolide succinate (potassium sodium salt)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydroandrographolide succinate (potassium sodium salt) is a derivative of andrographolide, a diterpene lactone compound extracted from the plant Andrographis paniculata. This compound is known for its enhanced water solubility compared to andrographolide, making it more suitable for clinical applications. It is primarily used for its anti-inflammatory, antibacterial, antiviral, and immunomodulatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dehydroandrographolide succinate (potassium sodium salt) involves the esterification of dehydroandrographolide with succinic anhydride, followed by salification with potassium and sodium salts. The reaction typically occurs under mild conditions, using an organic solvent such as dichloromethane or ethanol as the reaction medium. The reaction is catalyzed by a base, such as pyridine or triethylamine, to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of dehydroandrographolide succinate (potassium sodium salt) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is often obtained through crystallization and purification steps, ensuring it meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
Dehydroandrographolide succinate (potassium sodium salt) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can convert carbonyl groups to hydroxyl groups, affecting the compound’s solubility and reactivity.
Substitution: Nucleophilic substitution reactions can introduce new functional groups, enhancing the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, enhancing the compound’s therapeutic potential .
Applications De Recherche Scientifique
Dehydroandrographolide succinate (potassium sodium salt) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and salification reactions.
Biology: Researchers investigate its effects on cellular processes, including inflammation and immune response.
Medicine: It is used in the treatment of viral infections, such as viral pneumonia and upper respiratory tract infections, due to its antiviral and immunomodulatory properties.
Mécanisme D'action
The mechanism of action of dehydroandrographolide succinate (potassium sodium salt) involves several molecular targets and pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Antiviral: The compound interferes with viral replication and enhances the host’s immune response to viral infections.
Immunomodulatory: It modulates the activity of immune cells, such as macrophages and lymphocytes, enhancing the body’s defense mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Andrographolide: The parent compound, known for its anti-inflammatory and antiviral properties but with poor water solubility.
Dehydroandrographolide: A derivative with similar biological activities but without the succinate modification.
Andrographolide sodium bisulfite: Another water-soluble derivative used in clinical applications.
Uniqueness
Dehydroandrographolide succinate (potassium sodium salt) stands out due to its enhanced water solubility and stability, making it more suitable for injectable formulations. Its broad spectrum of biological activities, including anti-inflammatory, antiviral, and immunomodulatory effects, further distinguishes it from other similar compounds .
Propriétés
Formule moléculaire |
C28H36KNaO10 |
|---|---|
Poids moléculaire |
594.7 g/mol |
InChI |
InChI=1S/C28H36O10.K.Na/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30;;/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32);;/b6-5+;;/t19-,20+,21-,27+,28+;;/m1../s1 |
Clé InChI |
KGAQCMARFXCOIX-SXASYTFBSA-N |
SMILES isomérique |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O.[Na].[K] |
SMILES canonique |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)O.[Na].[K] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)






